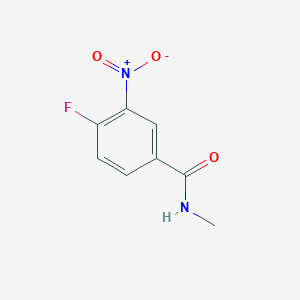

(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

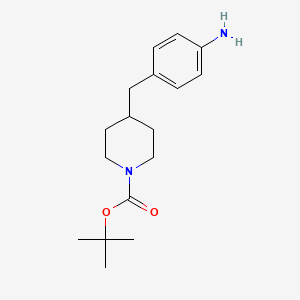

The compound "(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid" is a boronic acid derivative that is likely to have applications in diol and carbohydrate recognition due to the affinity of similar compounds for binding to diols, as seen with 3-methoxycarbonyl-5-nitrophenyl boronic acid . The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the amino functionality in peptide synthesis, which can be advantageous for the synthesis of hydrophobic peptides and those containing ester and thioester moieties .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves protection of functional groups, lithium-halogen exchange, and the use of borate esters, as demonstrated in the synthesis of amino-3-fluorophenyl boronic acid . While the specific synthesis of "(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid" is not detailed in the provided papers, it can be inferred that similar methods could be applied. The Boc group itself is introduced using Boc anhydride and can be removed with strong acids like hydrogen fluoride (HF), although this requires special equipment due to the hazardous nature of HF .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boronic acid moiety, which can form reversible covalent complexes with diols and carbohydrates. This is a key feature for the recognition and sensing applications of these compounds. The X-ray crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, provides insights into the geometry and electronic environment of the boronic acid group, which influences its pKa and binding properties .

Chemical Reactions Analysis

Boronic acids are versatile in chemical reactions, being used in Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis . The presence of the Boc group in "(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid" allows for selective protection and deprotection strategies in the synthesis of peptides and other complex molecules . The nitro group in the compound could also potentially be involved in further chemical transformations, such as reduction to an amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their pKa values, solubility, and stability. The pKa value is particularly important for the binding affinity to diols and carbohydrates, as it determines the extent of ionization of the boronic acid at different pH levels. The tert-butoxycarbonyl group contributes to the overall hydrophobicity and steric bulk of the molecule, which can affect its solubility and reactivity . The nitro group is an electron-withdrawing group that can enhance the electrophilic character of the boronic acid, potentially increasing its reactivity towards nucleophiles .

Applications De Recherche Scientifique

Electrochemical Biosensors and Boronic Acid Derivatives

Boronic acids, including derivatives similar to (3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid, play a critical role in the development of electrochemical biosensors. These compounds, due to their ability to form cyclic boronate ester bonds with diols, have been utilized in non-enzymatic glucose sensors and sensors for glycated hemoglobin (HbA1c) and fluoride ions (Wang et al., 2014; Anzai, 2016). These applications are significant for medical diagnostics and environmental monitoring.

Drug Discovery and Boronic Acid Compounds

Boronic acid-based compounds are emerging as potent molecules in drug discovery, showing activity against a range of diseases. The unique properties of boronic acids, including the ease of forming covalent bonds with biomolecules, make them valuable in designing drugs with enhanced potency and selectivity. Some boronic acid drugs have received FDA approval, underscoring their therapeutic potential (Plescia & Moitessier, 2020).

Antifungal Applications of Boron-Containing Compounds

Boron-containing compounds, including boronic acids, have shown significant bioactivity as antifungals. Tavaborole, a boron-based antifungal, has been approved for treating onychomycosis, demonstrating the efficacy of boron compounds against fungal infections (Arvanitis et al., 2020). This suggests potential antifungal applications for boronic acid derivatives in medical and agricultural fields.

Safety And Hazards

Orientations Futures

Boronic acids and their derivatives have found numerous applications in medicinal chemistry, materials science, and chemical biology . Their unique reactivity and ability to interact with biological molecules make them promising candidates for the development of new therapeutics and diagnostic tools.

Propriétés

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O6/c1-11(2,3)20-10(15)13-8-4-7(12(16)17)5-9(6-8)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHZIEFAMNBMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((tert-Butoxycarbonyl)amino)-5-nitrophenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)